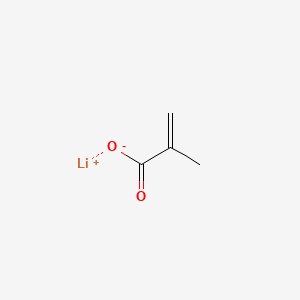

Lithium methacrylate

Vue d'ensemble

Description

Lithium methacrylate (LiMA) is a synthetic organic compound that is used in a variety of scientific applications. It is a lithium salt of methacrylic acid, which is a monomer used to create polymers. LiMA has been used in various scientific fields such as chemistry, material science, and biochemistry, as it has a wide range of properties that make it a valuable compound.

Applications De Recherche Scientifique

Polymerization Enhancement

- Lithium methacrylate has been studied for its role in enhancing the polymerization process of methyl methacrylate. Research indicates that lithium salts, such as lithium chloride, do not change the stereochemistry of propagation but significantly improve the “living” character of the polymerization process. This allows for the synthesis of polymethyl methacrylate (PMMA) with precise molecular weights and low polydispersity, highlighting the importance of the LiCl:initiator molar ratio and solvent polarity (Varshney et al., 1990).

Solid Electrolyte Development

- A study on poly[lithium methacrylate-co-oligo(oxyethylene)methacrylate] film revealed its potential as a solid electrolyte with high lithium ionic conductivity. This film, which does not contain organic plasticizers or low molecular weight lithium salts, functions as a single-ion conductor in solid state. It could significantly influence rechargeable battery technology, offering better characteristics than previous systems (Kobayashi et al., 1985).

Enhancing Block Copolymer Alignment

- Research involving the addition of lithium chloride to polystyrene-block-poly(methyl methacrylate) copolymers demonstrates an increase in dielectric contrast, leading to enhanced alignment of microdomains under an electric field. This finding is crucial for achieving complete alignment in block copolymer thin films, which has significant implications for material science and engineering applications (Wang et al., 2006).

Dental Material Studies

- Lithium disilicate, when compared with polymethyl methacrylate (PMMA) in dental applications, shows that PMMA can be an effective material for implant attachments. Studies involving human gingival fibroblasts cultured on both materials indicate that the properties of PMMA make it a suitable choice for this purpose (Herráez-Galindo et al., 2019).

Polymerization Kinetics and Structural Studies

- Investigations into the radical photopolymerization of methyl methacrylate in the presence of lithium triflate provide insights into the effect of the ionic medium on polymerization kinetics. Findings suggest that lithium cations can form a complex with the oxygen atom at the carbonyl position of the ester in methyl methacrylate, leading to "quasi-living" polymer chains from the early stages of polymerization (Hermosilla et al., 2013).

Gel Electrolyte Improvement

- Lithium methacrylate-based compounds show promise in enhancing the properties of gel electrolytes for lithium batteries, inhibiting lithium dendrite formation. This effect is attributed to the mechanical properties of the gel, where more rigid gels are more effective in suppressing dendrite formation, a crucial factor for battery safety and efficiency (Tatsuma et al., 2001).

Optical and Mechanical Property Control

- Research shows that introducing lithium salt to polymethyl methacrylate (PMMA) can control its optical and mechanical properties. This has implications for its use in optical films for liquid crystal displays, where the addition of lithium trifluoromethanesulfonate (LiCF3SO3) to PMMA reduces stress-optical coefficients and thermal expansion, indicating its potential for reducing birefringence in display systems (Ito et al., 2018).

Propriétés

IUPAC Name |

lithium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Li/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQOUIUVEQXDPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157500 | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium methacrylate | |

CAS RN |

13234-23-6 | |

| Record name | Lithium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013234236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

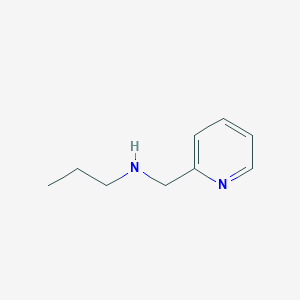

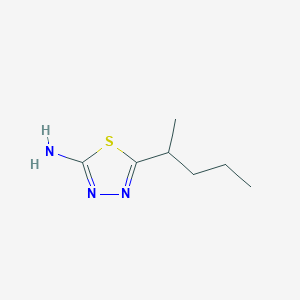

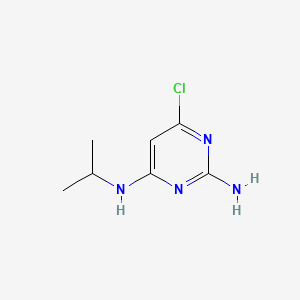

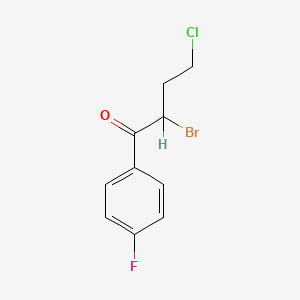

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)

![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)

![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)